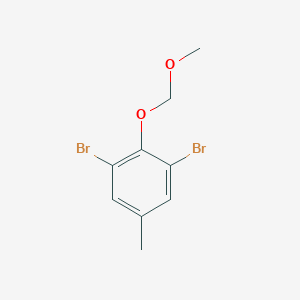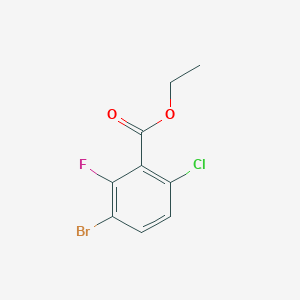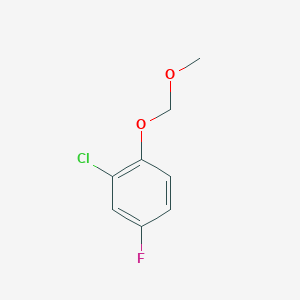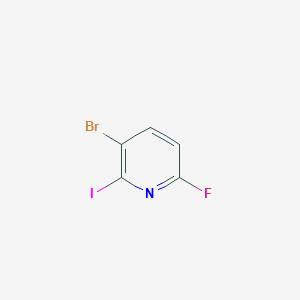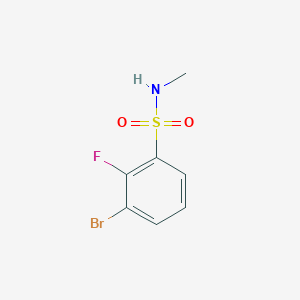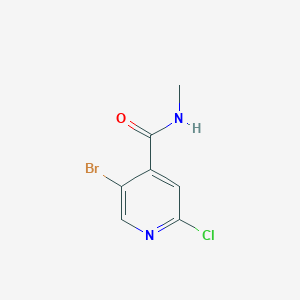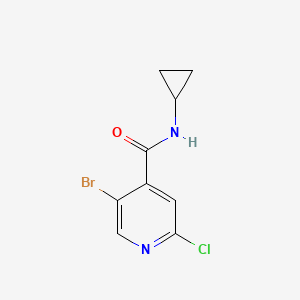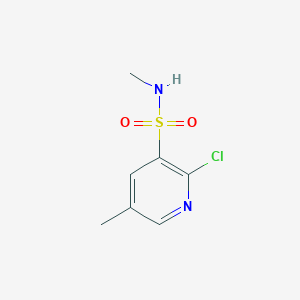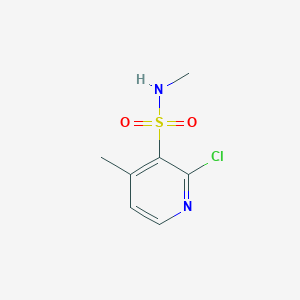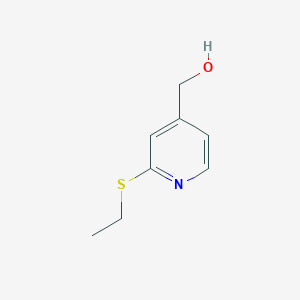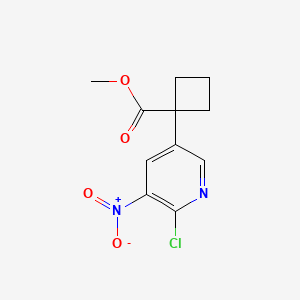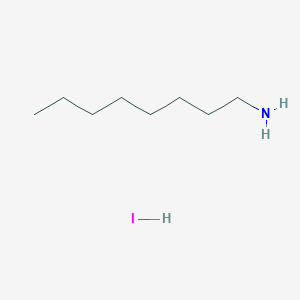
Octylamine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octylamine hydroiodide: is an organic compound that consists of an octylamine molecule combined with a hydroiodide ion. Octylamine, also known as 1-aminooctane, is a primary amine with the chemical formula CH₃(CH₂)₇NH₂. The hydroiodide ion is derived from hydroiodic acid (HI). This compound is typically used in organic synthesis and various industrial applications due to its unique chemical properties.
作用机制
Target of Action
The primary target of n-Octylammonium Iodide (OAI) is the perovskite layer in solar cells . This compound plays a crucial role in the preparation of perovskite solar cells .
Mode of Action
n-Octylammonium Iodide interacts with its target by incorporating into the perovskite layer . This incorporation helps reduce the presence of defects and grain boundaries within the perovskite film . The compound also induces a kind of “in-situ healing” effect for the “perovskite/carbon” interface .
Biochemical Pathways
The compound affects the trap-filling process in perovskite solar cells . This process involves the rapid filling (~10 ns) of low-density traps in the bulk of perovskite, followed by the slower filling (~100 ns) of high-density traps at the perovskite/hole transport material interface .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of n-Octylammonium Iodide, we can discuss its distribution and stability within the perovskite solar cells. The compound is known to enhance the long-term stability and durability of the device under operating conditions .
Result of Action
The action of n-Octylammonium Iodide results in a dramatic reduction in the number of trap states (by 50 times), which substantially improves the performance of the device . Moreover, the activation energy (~280 meV) of the dominant hole traps remains similar with and without surface passivation .
Action Environment
The action, efficacy, and stability of n-Octylammonium Iodide are influenced by the environmental conditions within the perovskite solar cells. The compound’s ability to reduce defects and enhance stability is particularly beneficial under the working conditions of these cells .
生化分析
Biochemical Properties
n-Octylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of perovskite solar cells
Cellular Effects
n-Octylammonium Iodide has been shown to have a profound impact on the stability of perovskite solar cells . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .
Molecular Mechanism
The molecular mechanism of n-Octylammonium Iodide primarily involves its role in the stabilization of perovskite solar cells . It is incorporated into the perovskite layer, leading to improved stability of the solar cell
Temporal Effects in Laboratory Settings
In laboratory settings, incorporating n-Octylammonium Iodide into the perovskite layer can lead to improved stability of the solar cell . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of octylamine hydroiodide can be achieved through the reaction of octylamine with hydroiodic acid. The reaction is typically carried out in an aqueous medium, where octylamine is dissolved in water, and hydroiodic acid is added slowly with constant stirring. The reaction proceeds as follows:
CH₃(CH₂)₇NH₂+HI→CH₃(CH₂)₇NH₃I
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octylamine and hydroiodic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions:
Substitution Reactions: Octylamine hydroiodide can undergo nucleophilic substitution reactions where the hydroiodide ion is replaced by other nucleophiles.
Oxidation Reactions: The amine group in octylamine can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: this compound can be reduced to form octylamine and hydrogen iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution: Formation of substituted amines or other organic compounds.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Regeneration of octylamine and hydrogen iodide.
科学研究应用
Chemistry: Octylamine hydroiodide is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives and as a catalyst in certain reactions.
Biology: In biological research, this compound is used to study the effects of amines on biological systems and to synthesize biologically active compounds.
Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
相似化合物的比较
Hexylamine hydroiodide: Similar structure but with a shorter carbon chain.
Decylamine hydroiodide: Similar structure but with a longer carbon chain.
Dodecylamine hydroiodide: Similar structure but with an even longer carbon chain.
Uniqueness: Octylamine hydroiodide is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications where moderate solubility and reactivity are required.
属性
CAS 编号 |
60734-63-6 |
|---|---|
分子式 |
C8H20IN |
分子量 |
257.16 g/mol |
IUPAC 名称 |
octylazanium;iodide |
InChI |
InChI=1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H |
InChI 键 |
HBZSVMFYMAOGRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.I |
规范 SMILES |
CCCCCCCC[NH3+].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[(chloromethyl)disulfanyl]methane](/img/structure/B6305770.png)
